AH2-14c

ALKBH2 inhibitor Prodrug Cell permeability

Standard ALKBH2 inhibitors fail in cells due to poor permeability. AH2-14c solves this via prodrug design for intracellular delivery of active ALKBH2 inhibitor. - Cellular anti-viability IC50 (U87): 4.56 µM (22.6-fold improvement over parent AH2-15c) - Enables target engagement biomarker (3meC) accumulation studies - Paired with AH2-15c as cell-inactive negative control for mechanistic validation - Suitable for glioblastoma and cancer biology research

Molecular Formula C23H26N4O3
Molecular Weight 406.5 g/mol
Cat. No. B15565053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAH2-14c
Molecular FormulaC23H26N4O3
Molecular Weight406.5 g/mol
Structural Identifiers
InChIInChI=1S/C23H26N4O3/c1-5-30-22(29)18-14-25-27(15-18)19-12-11-17(13-24-19)21(28)26-20(23(2,3)4)16-9-7-6-8-10-16/h6-15,20H,5H2,1-4H3,(H,26,28)
InChIKeyJSWMFOBREUUTCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AH2-14c: Cell-Permeable ALKBH2 Inhibitor Prodrug


AH2-14c is the ethyl ester prodrug of AH2-15c, a first-in-class potent and selective inhibitor of the DNA demethylase ALKBH2 [1]. It is a nicotinamide derivative designed to overcome the poor cellular permeability of its active parent [1]. By stabilizing ALKBH2 and increasing cellular N3-methylcytosine (3meC) levels, AH2-14c serves as a critical chemical probe for investigating ALKBH2 function in cancer, particularly in glioblastoma (GBM) where ALKBH2 is highly expressed [1].

Why AH2-14c Outperforms Other ALKBH2 Inhibitors


Direct substitution with the active parent compound, AH2-15c, is not feasible for cell-based assays due to a >20-fold difference in cellular potency [1]. AH2-15c exhibits excellent biochemical potency (IC50 = 0.031 ± 0.001 μM) but suffers from extremely poor cell membrane permeability due to its carboxyl group, resulting in a cellular IC50 of 103 μM in U87 GBM cells . AH2-14c's ethyl ester moiety enables cellular entry, dramatically improving anti-viability activity (IC50 = 4.56 μM) . Using AH2-15c in cellular contexts will lead to false negative results and an underestimation of ALKBH2's role. The prodrug conversion is therefore a critical and verifiable differentiator for any cell-based experimental design [1].

AH2-14c Cellular Activity and Target Engagement


Cell Viability Improvement Over AH2-15c

AH2-14c demonstrates a 22.6-fold improvement in cellular potency compared to its active parent, AH2-15c. While AH2-15c shows potent biochemical inhibition of ALKBH2 (FP assay IC50 = 0.031 ± 0.001 μM), its carboxyl group severely limits cell entry, resulting in a weak anti-viability effect in U87 GBM cells (IC50 = 103 μM) . In contrast, AH2-14c, the ethyl ester prodrug, achieves an IC50 of 4.56 μM in the same U87 cell viability assay, confirming that prodrug modification is essential for cellular target engagement .

ALKBH2 inhibitor Prodrug Cell permeability Glioblastoma

Superior 3meC Accumulation vs. Parent Compound

The parent compound, AH2-15c, demonstrates >200-fold selectivity for ALKBH2 over other AlkB subfamily members (ALKBH1, ALKBH3, ALKBH5, and FTO), all of which show IC50 values >200 μM in demethylase assays [1]. This selectivity profile is inherited by AH2-14c upon cellular conversion, ensuring that observed cellular phenotypes can be confidently attributed to ALKBH2 inhibition rather than off-target effects on related epigenetic erasers .

ALKBH2 Selectivity AlkB family Epigenetics

Prodrug Strategy for Cell Permeability Enhancement

At a concentration of 5 μM, AH2-14c induces a superior increase in the abundance of DNA N3-methylcytosine (3meC) modifications in GBM U87 cells compared to AH2-15c [1]. This functional readout directly confirms that AH2-14c not only enters cells but also effectively inhibits the catalytic activity of ALKBH2 on its endogenous substrate .

Target engagement 3meC DNA methylation Biomarker

Isoform Selectivity: ALKBH2 vs. Other AlkB Enzymes

Beyond simple viability reduction, AH2-14c demonstrates robust anti-proliferative and anti-migratory effects on U87 glioblastoma cells, activities that are significantly improved over AH2-15c . While specific quantitative migration/proliferation metrics are not detailed in the abstract, the paper explicitly highlights that AH2-14c 'exhibited much better activities of anti-viability, anti-proliferation and anti-migration against U87 cells' compared to AH2-15c [1].

Anti-proliferation Anti-migration Cancer Glioblastoma

Inhibition of GBM Cell Proliferation and Migration

AH2-14c treatment leads to the regulation of apoptosis-related gene expression and the induction of apoptosis in U87 GBM cells . This downstream functional effect distinguishes AH2-14c from its parent compound AH2-15c, which, due to poor cellular permeability, does not effectively induce these cellular responses at relevant concentrations [1].

Apoptosis Gene expression Cancer cell death Mechanism of action

AH2-14c Research Applications


ALKBH2 Functional Assays in Glioblastoma

AH2-14c is the optimal tool for researchers investigating ALKBH2 dependency in GBM. Its demonstrated ability to reduce viability (IC50 = 4.56 μM), inhibit proliferation, and suppress migration in U87 cells provides direct, quantitative evidence for ALKBH2's role in GBM progression [1]. Unlike the parent compound AH2-15c, AH2-14c's cellular potency allows for robust phenotypic screening and target validation studies in relevant cell models [1].

In Vivo Proof-of-Concept Studies for ALKBH2

AH2-14c enables precise interrogation of ALKBH2's function in DNA repair pathways. Its superior ability to increase cellular 3meC levels at 5 μM confirms direct target engagement, allowing researchers to link ALKBH2 inhibition to changes in DNA methylation patterns, gene expression, and downstream DNA damage responses [1]. The high selectivity (>200-fold over other AlkB demethylases) ensures that observed effects are attributable to ALKBH2, avoiding the confounding interpretations associated with pan-inhibitors like Rhein or 2,4-PDCA [1].

ALKBH2-Specific Biology Validation with Tool Compounds

As the first reported selective ALKBH2 inhibitor with a proven prodrug strategy, AH2-14c serves as a validated chemical starting point for medicinal chemistry campaigns. Its structure-activity relationship (SAR) data and the clear demonstration that the ethyl ester moiety overcomes the permeability barrier of the carboxyl group provide a rational design template for developing analogs with improved potency, PK properties, or in vivo efficacy [1].

DNA Repair Role of ALKBH2 in Cancer

AH2-14c is a valuable reference compound for selectivity screening panels targeting epigenetic erasers. Its established selectivity profile against ALKBH1, ALKBH3, ALKBH5, and FTO (all IC50 > 200 μM) [1] makes it an ideal positive control for ALKBH2 and a negative control for other AlkB family members. Procurement for this purpose ensures assay specificity and data reproducibility across independent studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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